molecular formula C14H21NO2 B14814239 3-Tert-butoxy-2-cyclopropoxy-N-methylaniline

3-Tert-butoxy-2-cyclopropoxy-N-methylaniline

Cat. No.: B14814239
M. Wt: 235.32 g/mol
InChI Key: MCOIIKWSSZDNPP-UHFFFAOYSA-N
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Description

3-Tert-butoxy-2-cyclopropoxy-N-methylaniline is an organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to an aniline core, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxy-2-cyclopropoxy-N-methylaniline typically involves the following steps:

    Formation of the Aniline Core: The starting material, aniline, undergoes a series of reactions to introduce the tert-butoxy and cyclopropoxy groups.

    Introduction of Tert-butoxy Group: This step involves the reaction of aniline with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butoxy derivative.

    Cyclopropoxy Group Addition: The cyclopropoxy group is introduced through a reaction with cyclopropyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxy-2-cyclopropoxy-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy or cyclopropoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilines or ethers.

Scientific Research Applications

3-Tert-butoxy-2-cyclopropoxy-N-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Tert-butoxy-2-cyclopropoxy-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butoxy-2-cyclopropoxy-N-methylaniline stands out due to its specific substitution pattern on the aniline core, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-cyclopropyloxy-N-methyl-3-[(2-methylpropan-2-yl)oxy]aniline

InChI

InChI=1S/C14H21NO2/c1-14(2,3)17-12-7-5-6-11(15-4)13(12)16-10-8-9-10/h5-7,10,15H,8-9H2,1-4H3

InChI Key

MCOIIKWSSZDNPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1OC2CC2)NC

Origin of Product

United States

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